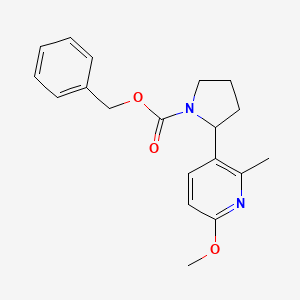
2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a difluoromethyl group and an acetonitrile group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile typically involves the reaction of 2-aminoacetophenones with iso(thio)cyanates mediated by Selectfluor . This method allows for the selective introduction of difluoromethyl groups under controlled conditions. The reaction is carried out in the presence of a base, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The quinoline core is known to interact with DNA and proteins, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Difluoromethylquinazolinones: Similar in structure but with a quinazoline core.
Difluoromethylbenzimidazoles: Contain a benzimidazole core with difluoromethyl substitution.
Fluorinated Imidazoles: Imidazole derivatives with fluorine atoms.
Uniqueness
2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile is unique due to its specific combination of a quinoline core with a difluoromethyl group and an acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H8F2N2O |
|---|---|
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
2-[4-(difluoromethyl)-2-oxoquinolin-1-yl]acetonitrile |
InChI |
InChI=1S/C12H8F2N2O/c13-12(14)9-7-11(17)16(6-5-15)10-4-2-1-3-8(9)10/h1-4,7,12H,6H2 |
Clé InChI |
DBODTGYIZSDQCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)N2CC#N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


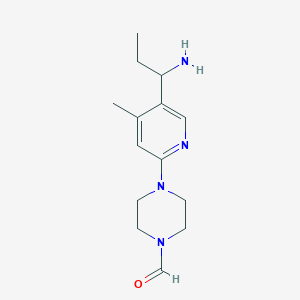


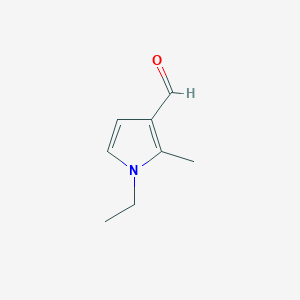

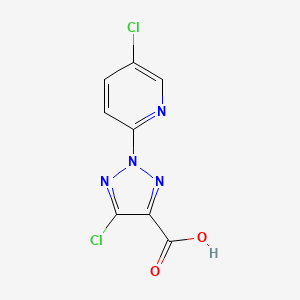
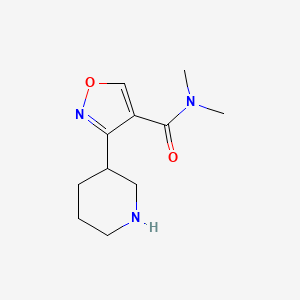

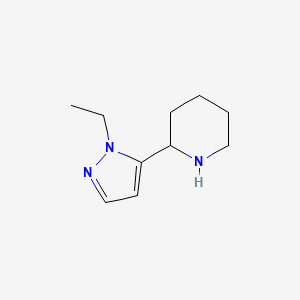
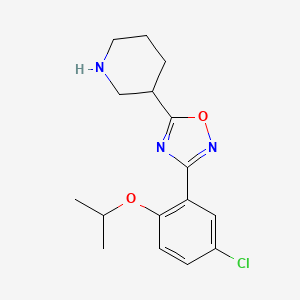
![2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B11802370.png)
